molecular formula C28H28N4O4 B12992939 Di-tert-butyl 2,2'-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate)

Di-tert-butyl 2,2'-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate)

Cat. No.: B12992939
M. Wt: 484.5 g/mol
InChI Key: VIPDRRBTHWMGIA-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) is a complex organic compound that features a naphthyridine core linked to two pyrrole units via carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of ethynyl groups and subsequent coupling with pyrrole units. Common reagents used in these reactions include palladium catalysts for coupling reactions and tert-butyl esters for protecting carboxylate groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The pyrrole units can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the naphthyridine core can produce dihydro derivatives.

Scientific Research Applications

Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) exerts its effects involves interactions with specific molecular targets. The ethynyl and pyrrole groups can interact with enzymes or receptors, modulating their activity. The naphthyridine core may also play a role in binding to nucleic acids or proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-dipyridyl: A similar compound with a bipyridine core.

    2,6-Di-tert-butylpyridine: Features a pyridine core with tert-butyl groups.

Uniqueness

Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) is unique due to its combination of a naphthyridine core with ethynyl and pyrrole groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

tert-butyl 2-[6-ethynyl-7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-1,8-naphthyridin-2-yl]pyrrole-1-carboxylate

InChI

InChI=1S/C28H28N4O4/c1-8-18-17-19-13-14-20(21-11-9-15-31(21)25(33)35-27(2,3)4)29-24(19)30-23(18)22-12-10-16-32(22)26(34)36-28(5,6)7/h1,9-17H,2-7H3

InChI Key

VIPDRRBTHWMGIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=NC3=NC(=C(C=C3C=C2)C#C)C4=CC=CN4C(=O)OC(C)(C)C

Origin of Product

United States

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